molecular formula C14H19NO5 B2481708 (2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid CAS No. 956410-66-5

(2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid

Cat. No.: B2481708
CAS No.: 956410-66-5
M. Wt: 281.308
InChI Key: GIFFRTRRFQTLQS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a 3,5-dimethoxybenzoyl group attached to the amino group of a 3-methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate amine to form the corresponding amide. This amide is then subjected to further reactions to introduce the 3-methylbutanoic acid moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high efficiency and scalability. The industrial production methods are designed to minimize waste and reduce production costs while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

(2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-8(2)12(14(17)18)15-13(16)9-5-10(19-3)7-11(6-9)20-4/h5-8,12H,1-4H3,(H,15,16)(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFFRTRRFQTLQS-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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